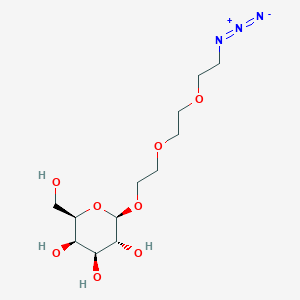
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine, also known as FPP, is a small molecule that has been used in numerous scientific research applications. It is a synthetic molecule composed of a pyrimidine heterocycle and two aromatic rings, one of which is fluorinated. FPP has been studied for its potential applications in drug development, molecular imaging, and other biomedical research.
Aplicaciones Científicas De Investigación
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has been studied for its potential applications in drug development, molecular imaging, and other biomedical research. In drug development, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has been studied as a potential inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In molecular imaging, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has been used as a PET tracer for imaging the activity of the enzyme MAO in the brain. 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has also been studied for its potential to inhibit the growth of certain cancers, such as prostate cancer.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is still not fully understood. However, it is believed that 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine acts as an inhibitor of MAO, which is involved in the metabolism of various neurotransmitters. 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is thought to bind to the active site of MAO, preventing it from metabolizing neurotransmitters. This could potentially lead to an increase in the levels of neurotransmitters in the brain, which could have therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine are not yet fully understood. However, it has been shown to inhibit the growth of certain cancers, such as prostate cancer, in animal models. Additionally, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which could potentially have therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine has several advantages for laboratory experiments. It is a small molecule, making it easy to synthesize and store. Additionally, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is relatively stable and does not degrade easily. However, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is also limited in its applications due to its low solubility in aqueous solutions. Additionally, 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine is not very selective for MAO, meaning that it can potentially inhibit other enzymes as well.
Direcciones Futuras
There are several potential future directions for research on 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine. First, further research could be done to better understand the mechanism of action of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine and its effects on various biochemical and physiological processes. Additionally, research could be done to improve the solubility of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine and its selectivity for MAO. Finally, further research could be done to investigate the potential therapeutic applications of 4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine, such as its potential to inhibit the growth of certain cancers.
Métodos De Síntesis
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine can be synthesized via a two-step process. The first step involves the condensation of 2-fluorobenzaldehyde and 2-amino-5-chloropyrimidine in the presence of piperidine, yielding 4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine. The second step involves the hydrolysis of the amide group of the product to yield the desired compound. This reaction can be carried out in an aqueous solution of sodium hydroxide.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-6-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-13-9-5-4-8-12(13)15-10-14(19-16(18)20-15)11-6-2-1-3-7-11/h1-10H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDZUAGYKOCGGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-6-phenylpyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345473.png)
![5-(Chloromethyl)-8-thia-4,6-diazatricyclo[7.4.0.0(2,7)]trideca-2(7),3,5-trien-3-ol](/img/structure/B6345475.png)



![2-Cyano-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid ethyl ester](/img/structure/B6345484.png)




![2-Amino-5-[(4-chlorophenyl)methyl]-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345522.png)